5-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid
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Description
5-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid , also known by its IUPAC name (2R)-5-{[(allyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]pentanoic acid , is a chemical compound with the molecular formula C₁₄H₂₄N₂O₆ . It falls under the category of carboxylic acids and exhibits interesting properties due to its unique structure .
Synthesis Analysis
The synthesis of this compound involves several steps, including the protection of functional groups, cyclization, and deprotection. Researchers have explored various synthetic routes to obtain high yields and purity. Detailed studies on the reaction mechanisms and optimization of reaction conditions are essential for efficient synthesis .
Molecular Structure Analysis
The molecular structure of 5-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid consists of a cyclooctane ring with a carboxylic acid group attached at one end. The tert-butoxycarbonyl (Boc) and allyloxy protecting groups play a crucial role in stabilizing the compound during synthesis. The stereochemistry of the chiral center further influences its properties and interactions .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including hydrolysis, esterification, and amidation. Researchers have investigated its reactivity with other functional groups and explored potential applications in organic synthesis. Understanding its reactivity profile is essential for designing novel derivatives .
Physical And Chemical Properties Analysis
Safety And Hazards
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11-8-4-6-10(12(16)17)7-5-9-11/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSECTEZQKZSVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(CCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid |
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